N3PT

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

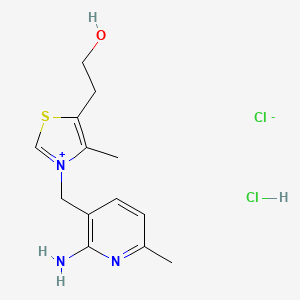

2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N3OS.2ClH/c1-9-3-4-11(13(14)15-9)7-16-8-18-12(5-6-17)10(16)2;;/h3-4,8,17H,5-7H2,1-2H3,(H2,14,15);2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGKCAQWOASSTP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C[N+]2=CSC(=C2C)CCO)N.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N3PT

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3PT, also known as N3-pyridyl thiamine, is a potent and selective inhibitor of the enzyme transketolase (TK), a key player in the non-oxidative branch of the pentose phosphate pathway (PPP). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo activity. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Transketolase is a thiamine pyrophosphate (TPP)-dependent enzyme that plays a crucial role in cellular metabolism by catalyzing the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. This function is vital for the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, which is essential for reductive biosynthesis and antioxidant defense.[1][2] Due to the high demand for nucleic acids and the need to counteract oxidative stress in rapidly proliferating cancer cells, transketolase has emerged as a promising target for anticancer therapies.

This compound is a synthetic thiamine analog that acts as a competitive inhibitor of transketolase.[3] Its structural similarity to thiamine allows it to enter the enzymatic active site, but its modified pyridine ring prevents the catalytic reaction from proceeding, thereby blocking the metabolic flux through the pentose phosphate pathway.

Mechanism of Action

The mechanism of action of this compound involves several key steps, beginning with its cellular uptake and metabolic activation, followed by its direct interaction with transketolase, leading to the inhibition of the pentose phosphate pathway.

Cellular Uptake and Pyrophosphorylation

This compound, being a thiamine analog, is believed to be transported into cells via thiamine transporters. Once inside the cell, it undergoes pyrophosphorylation by thiamine pyrophosphokinase, the same enzyme that activates thiamine to its active form, thiamine pyrophosphate (TPP). This phosphorylation is a critical step, as the resulting this compound pyrophosphate is the active form that binds to transketolase.[4]

Inhibition of Transketolase

This compound pyrophosphate acts as a competitive inhibitor of transketolase with respect to the enzyme's natural cofactor, TPP. It binds to the apo-transketolase (the enzyme without its cofactor) with high affinity, preventing the binding of TPP and the subsequent catalytic activity.[4] This inhibition is potent and selective for transketolase, with minimal effects on other TPP-dependent enzymes such as α-ketoglutarate dehydrogenase.[3]

Downstream Effects of Transketolase Inhibition

By inhibiting transketolase, this compound disrupts the non-oxidative branch of the pentose phosphate pathway. This leads to a reduction in the synthesis of ribose-5-phosphate, which can impair the production of nucleotides and nucleic acids, thereby slowing down cell proliferation. Furthermore, the inhibition of the PPP can lead to a decrease in NADPH production, rendering cancer cells more susceptible to oxidative stress.

Signaling Pathway

The following diagram illustrates the pentose phosphate pathway and the point of inhibition by this compound.

Caption: The Pentose Phosphate Pathway and this compound's point of inhibition.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Conditions | Reference |

| IC50 (Apo-TK) | 22 nM | Purified apo-transketolase | [4] |

| EC50 (Cellular TK) | 26 nM | HCT-116 cells | [4] |

| Kd (this compound-PP vs Apo-TK) | 22 nM | Binding of this compound pyrophosphate to apo-transketolase | [4] |

Table 2: In Vivo Activity of this compound

| Animal Model | Cell Line | Treatment | Effect | Reference |

| Nude Mice | HCT-116 Xenograft | 100 mg/kg, i.v., twice daily for 2 weeks | Almost complete suppression of transketolase activity in blood, spleen, and tumor | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Transketolase Activity Assay (Coupled Enzyme Assay)

This protocol is adapted from methods used to measure erythrocyte transketolase activity and can be applied to cell lysates and tissue homogenates.[5][6][7]

Principle: The activity of transketolase is measured by a coupled enzyme assay. Transketolase produces glyceraldehyde-3-phosphate (G3P) from ribose-5-phosphate and xylulose-5-phosphate. G3P is then converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase (TIM), and DHAP is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GDH), with the concomitant oxidation of NADH to NAD+. The rate of NADH oxidation is monitored spectrophotometrically at 340 nm.

Reagents:

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.6, 5 mM MgCl2, 0.1 mM thiamine pyrophosphate (for total TK activity).

-

Substrate Solution: 10 mM Ribose-5-phosphate, 10 mM Xylulose-5-phosphate.

-

Coupling Enzyme Mix: Triosephosphate isomerase (TIM) and glycerol-3-phosphate dehydrogenase (GDH) in reaction buffer.

-

NADH Solution: 10 mg/mL in reaction buffer.

-

This compound Stock Solution: Dissolved in a suitable solvent (e.g., DMSO or saline).

-

Sample: Cell lysate or tissue homogenate.

Procedure:

-

Prepare the reaction mixture in a cuvette containing reaction buffer, coupling enzyme mix, and NADH solution.

-

Add the cell lysate or tissue homogenate to the cuvette and incubate for 5 minutes at 37°C to allow for temperature equilibration.

-

To measure the inhibitory effect of this compound, pre-incubate the sample with various concentrations of this compound for a specified time before adding the substrates.

-

Initiate the reaction by adding the substrate solution.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of the reaction is proportional to the transketolase activity. Calculate the activity based on the molar extinction coefficient of NADH.

-

For IC50 determination, plot the percentage of inhibition against the logarithm of this compound concentration.

Cell Viability Assay (CCK-8 Assay)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability of cancer cells, such as HCT-116.[8][9][10][11]

Principle: The CCK-8 assay is a colorimetric assay based on the reduction of a water-soluble tetrazolium salt (WST-8) to a yellow-colored formazan dye by dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.

Reagents:

-

HCT-116 cells (or other cancer cell line).

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).

-

This compound stock solution.

-

Cell Counting Kit-8 (CCK-8) solution.

-

96-well microplate.

Procedure:

-

Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control.

In Vivo Xenograft Study in Nude Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a human colorectal cancer xenograft model using HCT-116 cells.[3][12][13][14][15]

Principle: HCT-116 cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and the effect on tumor growth and transketolase activity is monitored.

Materials:

-

Athymic nude mice (e.g., BALB/c nude).

-

HCT-116 cells.

-

Matrigel (optional, to enhance tumor take rate).

-

This compound formulation for injection (e.g., dissolved in saline).

-

Calipers for tumor measurement.

-

Anesthesia.

-

Surgical tools for tissue collection.

Procedure:

-

Cell Implantation: Subcutaneously inject 1-5 x 106 HCT-116 cells, suspended in sterile PBS or medium (with or without Matrigel), into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

Treatment: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg) or vehicle control via the desired route (e.g., intravenous or intraperitoneal injection) according to the planned schedule (e.g., twice daily for 14 days).

-

Continue to monitor tumor growth and the general health of the mice throughout the study.

-

Endpoint and Tissue Collection: At the end of the study, euthanize the mice and carefully excise the tumors, spleens, and collect blood samples.

-

Transketolase Activity Measurement: Prepare homogenates from the collected tumor and spleen tissues and lysates from the blood samples. Measure the transketolase activity in these samples using the assay described in section 5.1.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for in vitro and in vivo evaluation of this compound.

Caption: In Vitro Evaluation Workflow for this compound.

Caption: In Vivo Evaluation Workflow for this compound.

Conclusion

This compound is a highly potent and selective inhibitor of transketolase that demonstrates significant activity both in vitro and in vivo. Its mechanism of action, centered on the competitive inhibition of a key enzyme in the pentose phosphate pathway, provides a strong rationale for its development as a therapeutic agent, particularly in the context of oncology. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other transketolase inhibitors.

References

- 1. Pentose Phosphate Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 3. Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. ptglab.com [ptglab.com]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 15. The Inhibition of Autophagy Sensitises Colon Cancer Cells with Wild-Type p53 but Not Mutant p53 to Topotecan Treatment - PMC [pmc.ncbi.nlm.nih.gov]

N3PT Transketolase Inhibitor: A Technical Guide to its Function and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-pyridyl thiamine (N3PT) is a potent and selective inhibitor of transketolase (TKT), a crucial enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). By targeting transketolase, this compound disrupts the synthesis of ribose-5-phosphate, a vital precursor for nucleotide biosynthesis, and modulates cellular redox homeostasis. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and a visualization of its impact on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating transketolase inhibition as a therapeutic strategy, particularly in oncology.

Introduction to Transketolase and the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis.[1] It consists of two distinct phases: an oxidative phase that generates NADPH and a non-oxidative phase that interconverts five-carbon sugars.[2] Transketolase is a key enzyme in the non-oxidative phase, catalyzing the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[1] This activity is critical for the production of ribose-5-phosphate, the backbone of DNA and RNA, and for regenerating intermediates of the glycolytic pathway.[1] In cancer cells, the PPP is often upregulated to meet the increased demand for nucleotides and to counteract oxidative stress, making its key enzymes, such as transketolase, attractive targets for therapeutic intervention.[2]

This compound: A Potent Transketolase Inhibitor

This compound, or N3-pyridyl thiamine, is a thiamine analog that acts as a potent and selective inhibitor of transketolase.[3]

Mechanism of Action

This compound functions as a competitive inhibitor of transketolase. Its mechanism involves intracellular pyrophosphorylation, after which it binds to the apo-transketolase (the enzyme lacking its thiamine pyrophosphate cofactor) with high affinity.[3] This binding prevents the natural cofactor, thiamine pyrophosphate, from associating with the enzyme, thereby inhibiting its catalytic activity.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against transketolase has been quantified in various studies. The key quantitative data are summarized in the table below.

| Parameter | Value | Target | Notes |

| Kd | 22 nM | Apo-Transketolase | Dissociation constant, indicating high binding affinity.[3] |

| In Vivo Dosage | 100 mg/kg | HCT-116 tumor-bearing nude mice | Intravenous administration, twice a day for 2 weeks.[3] |

| Effect on Cell Viability (HCT116) | Reduced | HCT116 cells | Treatment with 5 µM and 10 µM this compound for 24 hours.[4] |

| Effect on Cell Proliferation (HCT116) | Reduced | HCT116 cells | Fewer Ki-67-positive cells after this compound treatment.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the evaluation of this compound's function.

In Vitro Transketolase Activity Assay

This protocol is adapted from established methods for measuring erythrocyte transketolase activity and can be applied to cell lysates.

Objective: To measure the enzymatic activity of transketolase in the presence and absence of this compound.

Materials:

-

Cell lysate (e.g., from HCT-116 cells)

-

This compound solution at various concentrations

-

Transketolase activity assay kit (e.g., BioVision, K2004-100 or similar)[5]

-

Microplate reader capable of measuring absorbance at 340 nm

-

96-well microplates

-

Phosphate-buffered saline (PBS)

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Cell Lysate Preparation:

-

Culture HCT-116 cells to 80-90% confluency.

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in the assay buffer provided with the kit and lyse the cells according to the kit's instructions (e.g., sonication or freeze-thaw cycles).[5]

-

Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Assay Reaction:

-

Prepare a reaction mix according to the transketolase activity assay kit's manual. The reaction typically involves the conversion of substrates that ultimately leads to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

-

In a 96-well plate, add the reaction mix to each well.

-

Add a standardized amount of protein from the cell lysate (e.g., 1 µg) to each well.[5]

-

To the experimental wells, add varying concentrations of this compound. For control wells, add the vehicle used to dissolve this compound.

-

-

Measurement:

-

Immediately place the microplate in a plate reader pre-set to 37°C.

-

Measure the absorbance at 340 nm in kinetic mode for a specified period (e.g., 30-60 minutes), taking readings every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation (decrease in A340 per minute) for each well.

-

Normalize the rates to the protein concentration.

-

Plot the transketolase activity against the concentration of this compound to determine the IC50 value.

-

In Vivo Efficacy Study in HCT-116 Xenograft Mouse Model

This protocol describes the evaluation of this compound's anti-tumor activity in a preclinical mouse model.

Objective: To assess the effect of this compound on tumor growth and transketolase activity in vivo.

Materials:

-

HCT-116 human colorectal carcinoma cells[6]

-

Female immunodeficient mice (e.g., SCID or nu/nu)[6]

-

Matrigel[6]

-

This compound

-

Vehicle for injection (e.g., sterile saline or a mixture of DMSO and saline)

-

Calipers for tumor measurement

-

Anesthetic for mice

-

Surgical tools for tissue harvesting

Procedure:

-

Tumor Cell Implantation:

-

Tumor Growth Monitoring and Treatment:

-

Monitor the mice for tumor formation.

-

Once the tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.[6]

-

Measure tumor volume twice weekly using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[6]

-

Administer this compound to the treatment group at a dose of 100 mg/kg via intravenous injection, twice daily for two weeks.[3] The control group should receive an equivalent volume of the vehicle.

-

-

Tissue Harvesting and Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Excise the tumors and other tissues of interest (e.g., spleen, blood).

-

A portion of the tumor tissue can be fixed in formalin for histological analysis, while another portion should be snap-frozen for biochemical analysis.

-

-

Biochemical Analysis of Transketolase Activity:

-

Prepare tissue homogenates from the frozen tumor and spleen samples.

-

Measure the transketolase activity in the tissue homogenates using the in vitro assay described in section 3.1.

-

-

Data Analysis:

-

Compare the tumor growth rates between the this compound-treated and control groups.

-

Compare the transketolase activity in the tissues from both groups to confirm target engagement.

-

Signaling Pathways and Logical Relationships

This compound's inhibition of transketolase has direct consequences on the pentose phosphate pathway and can also impact other signaling cascades.

Inhibition of the Pentose Phosphate Pathway

The primary effect of this compound is the blockade of the non-oxidative branch of the PPP. This leads to a reduction in the synthesis of ribose-5-phosphate, which is essential for nucleotide production.

Caption: this compound inhibits Transketolase, blocking Ribose-5-P synthesis.

Experimental Workflow for In Vivo Study

The following diagram outlines the key steps in the preclinical evaluation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

The Impact of N3PT on the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-pyridyl thiamine (N3PT) is a potent and selective inhibitor of transketolase (TKT), a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). This pathway is fundamental for cellular biosynthesis and redox homeostasis, supplying NADPH for reductive processes and ribose-5-phosphate for nucleotide synthesis. By targeting transketolase, this compound disrupts these vital cellular functions, a mechanism with significant implications for cancer therapy. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on transketolase, and the experimental protocols necessary to evaluate its impact on the pentose phosphate pathway.

Introduction to the Pentose Phosphate Pathway and this compound

The pentose phosphate pathway (PPP) is a crucial metabolic route that parallels glycolysis. It consists of two distinct branches:

-

The Oxidative Branch: This irreversible phase produces NADPH and converts glucose-6-phosphate into ribose-5-phosphate.

-

The Non-Oxidative Branch: This reversible phase allows for the interconversion of various sugar phosphates, connecting the PPP with glycolysis and providing a mechanism for the synthesis of ribose-5-phosphate independent of the oxidative branch.

Transketolase is a key enzyme in the non-oxidative branch, catalyzing the transfer of two-carbon units between sugar phosphates. In cancer cells, the PPP is often upregulated to meet the high demand for nucleotides for DNA replication and NADPH to counteract oxidative stress.

This compound (N3-pyridyl thiamine) is a thiamine analog that acts as a competitive inhibitor of transketolase. It undergoes pyrophosphorylation and binds with high affinity to the apo-enzyme, thereby blocking its catalytic activity.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound against transketolase has been quantified in several studies. The available data is summarized in the tables below.

| Parameter | Value | Target | Reference |

| IC50 | 22 nM | Apo-Transketolase | [1] |

| EC50 | 26 nM | Cellular Transketolase | [1] |

| Kd | 22 nM | Apo-Transketolase | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

| Study Type | Animal Model | Tumor Cell Line | This compound Dosage | Observed Effect on Transketolase Activity | Effect on Tumor Growth | Reference |

| In Vivo Xenograft | Nude Mice | HCT-116 (Human Colorectal Carcinoma) | 100 mg/kg, i.v., twice daily for 2 weeks | Almost complete suppression in blood, spleen, and tumor cells. No significant effect on α-ketoglutarate dehydrogenase or glucose-6-phosphate dehydrogenase. | No significant anti-tumor activity observed. This suggests that HCT-116 cells may have alternative pathways for ribose synthesis. | [2][3] |

Table 2: In Vivo Efficacy of this compound

| Cell Line | This compound Concentration | Effect | Reference |

| HCT116 | 5 µM and 10 µM | Concentration-dependent decrease in cell viability and proliferation. | [4] |

| Ls174T | 5 µM and 10 µM | Concentration-dependent decrease in cell viability and proliferation. | [4] |

| HCT116 | 10 µM | Reduction in the protein levels of NICD and Hes1 (Notch signaling pathway components). | [4] |

Table 3: In Vitro Effects of this compound on Cancer Cell Lines

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and its Impact on the Pentose Phosphate Pathway

The following diagram illustrates the mechanism by which this compound inhibits transketolase and the resulting disruption of the non-oxidative pentose phosphate pathway.

References

- 1. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nicotinamide Phosphoribosyltransferase (NAMPT) in Inhibiting Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Nicotinamide Phosphoribosyltransferase (NAMPT) as a therapeutic target for inhibiting cancer cell proliferation. It details the mechanism of action of NAMPT inhibitors, summarizes quantitative data on their efficacy, provides detailed experimental protocols, and visualizes key biological pathways and workflows.

Introduction: The Critical Role of NAMPT in Cancer Metabolism

Nicotinamide Adenine Dinucleotide (NAD+) is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling. Cancer cells, with their high metabolic demands and rapid proliferation rates, exhibit a heightened dependence on NAD+ regeneration. This phenomenon, often termed "NAD+ addiction," makes the enzymes responsible for NAD+ biosynthesis attractive targets for cancer therapy.

The primary route for NAD+ production in mammalian cells is the salvage pathway, which recycles nicotinamide back into NAD+. The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT). Numerous studies have shown that NAMPT is overexpressed in a wide range of hematological and solid malignancies, including breast, ovarian, prostate, colorectal, and gastric cancers.[1][2] This overexpression often correlates with increased tumor aggressiveness and poorer patient prognosis.

By inhibiting NAMPT, the cellular pool of NAD+ is depleted, leading to a cascade of events that culminates in cancer cell death. This targeted approach forms the basis of a promising strategy in oncology.

Mechanism of Action of NAMPT Inhibitors

NAMPT inhibitors are small molecules that typically bind to the active site of the NAMPT enzyme, competing with its natural substrate, nicotinamide. This competitive inhibition blocks the synthesis of nicotinamide mononucleotide (NMN), the direct precursor to NAD+ in the salvage pathway.

The resulting depletion of intracellular NAD+ has several profound anti-cancer effects:

-

Metabolic Collapse: A reduction in NAD+ levels cripples cellular energy production by impairing glycolysis and oxidative phosphorylation, leading to a sharp decrease in ATP.[3][4]

-

Inhibition of NAD+-Dependent Enzymes: The function of key enzymes that rely on NAD+ as a cofactor is compromised. This includes Poly(ADP-ribose) polymerases (PARPs), which are critical for DNA damage repair, and sirtuins, a class of deacetylases involved in regulating transcription and cell survival.[2]

-

Induction of Apoptosis: The combination of metabolic stress and impaired DNA repair triggers programmed cell death, or apoptosis, in cancer cells.[5]

The central role of NAMPT in cellular metabolism and the downstream consequences of its inhibition are visualized in the signaling pathway diagram below.

Quantitative Data: Efficacy of NAMPT Inhibitors

A variety of NAMPT inhibitors have been developed and tested against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The tables below summarize the IC50 values for several prominent NAMPT inhibitors across different cancer types.

Table 1: IC50 Values of FK866 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A2780 | Ovarian Cancer | 1.4 | [3] |

| HCT116 | Colon Cancer | 3.0 | [3] |

| SW480 | Colorectal Cancer | 14.3 | [1] |

| LoVo | Colorectal Cancer | 32.7 | [1] |

| KP4 | Pancreatic Cancer | ~2500 (decreased to 700 with Metformin) | [6] |

| PANC-1 | Pancreatic Cancer | ~1900 (decreased to 680 with Metformin) | [6] |

Table 2: IC50 Values of OT-82 in Various Cancer Cell Lines

| Cell Line Type | Average IC50 (nM) | Reference |

| Hematopoietic Malignancies | 2.89 | [2][7][8] |

| Non-Hematopoietic Cancers | 13.03 | [2][7][8] |

| Acute Leukemia Cell Lines | 0.2 - 4.0 | [4] |

| Pediatric ALL PDX Cells | 0.4 - 3.6 | [4] |

Table 3: IC50 Values of KPT-9274 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Caki-1 | Renal Cell Carcinoma | 600 | [9] |

| 786-O | Renal Cell Carcinoma | 570 | [9] |

| A2780 | Ovarian Cancer | 25 - 83 | [10] |

| IGROV1 | Ovarian Cancer | 25 - 83 | [10] |

| OVCAR8 | Ovarian Cancer | 25 - 83 | [10] |

| Glioma Cell Lines | 100 - 1000 | [11] |

Note: IC50 values can vary based on experimental conditions, such as incubation time and the specific viability assay used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of NAMPT inhibitors.

In Vitro Cell Viability Assay

This protocol is used to determine the concentration of a NAMPT inhibitor that is required to inhibit the growth of a cancer cell line by 50% (IC50).

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the NAMPT inhibitor. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 72 hours to allow for the drug to exert its effect.

-

Viability Assessment: A viability reagent such as Resazurin (alamarBlue), CCK-8, or a reagent from the CellTiter-Glo Luminescent Cell Viability Assay is added to each well according to the manufacturer's instructions.

-

Data Acquisition: After a short incubation period (typically 1-4 hours), the absorbance or fluorescence is measured using a microplate reader.

-

Data Analysis: The viability of treated cells is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[4][12][13]

In Vitro NAMPT Enzyme Activity Assay

This assay directly measures the enzymatic activity of NAMPT and its inhibition by test compounds in a cell-free system.

Methodology:

-

Reaction Setup: The assay is typically performed in a 96-well plate. Each reaction well contains purified recombinant human NAMPT enzyme, its substrates (nicotinamide and PRPP), and ATP in an appropriate assay buffer.

-

Inhibitor Addition: Test compounds (potential NAMPT inhibitors) are added to the wells at various concentrations. A control inhibitor (e.g., FK866) and a no-inhibitor control are run in parallel. The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

-

Enzyme Cascade: The NAMPT reaction produces NMN. This is coupled to subsequent enzymatic reactions. First, NMNAT converts NMN to NAD+. Then, in the presence of ethanol, alcohol dehydrogenase (ADH) reduces NAD+ to NADH.

-

Detection: The production of NADH is monitored over time. This can be done colorimetrically by measuring the change in absorbance at 340 nm or fluorometrically by measuring fluorescence (Excitation: 340 nm, Emission: 460 nm).[14][15] Alternatively, a diaphorase/WST-1 system can be used to produce a colored formazan product measured at 450 nm.[16][17]

-

Data Analysis: The rate of the reaction is determined from the slope of the kinetic curve. The percent inhibition for each compound concentration is calculated relative to the no-inhibitor control, and the IC50 value is determined.

Animal Xenograft Model for In Vivo Efficacy

This protocol assesses the anti-tumor activity of a NAMPT inhibitor in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., HT1080 fibrosarcoma) are implanted subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[18]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The tumor volume is calculated using the formula: (length × width²)/2.

-

Treatment: Mice are randomized into control (vehicle) and treatment groups. The NAMPT inhibitor is administered orally or via another appropriate route according to a specific dosing schedule (e.g., once daily, twice daily, or weekly).[18][19]

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study. Animal welfare is closely monitored.

-

Endpoint and Analysis: The study may conclude when tumors in the control group reach a predetermined size, or after a fixed duration. The primary endpoint is often tumor growth inhibition (T/C%). At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring NAD+ levels via LC-MS/MS to confirm target engagement.[18][19][20]

Conclusion and Future Directions

Targeting the NAD+ salvage pathway through the inhibition of NAMPT represents a validated and promising strategy for cancer therapy. The high reliance of many tumor types on this pathway provides a therapeutic window for selectively targeting cancer cells. Preclinical data for a range of NAMPT inhibitors demonstrate potent anti-proliferative effects across numerous cancer models.

Despite this promise, early clinical trials were challenged by dose-limiting toxicities, such as thrombocytopenia, and modest single-agent efficacy.[21] Current research focuses on several key areas to overcome these hurdles:

-

Development of Novel Inhibitors: Creating next-generation NAMPT inhibitors with improved therapeutic indices and more favorable toxicity profiles, such as OT-82.[8]

-

Combination Therapies: Combining NAMPT inhibitors with other anti-cancer agents, such as DNA-damaging chemotherapies or PARP inhibitors, to enhance efficacy and overcome resistance.

-

Biomarker Identification: Identifying predictive biomarkers (e.g., the expression status of enzymes in alternative NAD+ synthesis pathways like NAPRT1) to select patients most likely to respond to NAMPT inhibitor therapy.

The continued exploration of NAMPT's role in cancer biology and the strategic development of novel therapeutic approaches hold significant potential for improving outcomes for patients with a variety of malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. selleckchem.com [selleckchem.com]

- 8. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cancer cell metabolic plasticity allows resistance to NAMPT inhibition but invariably induces dependence on LDHA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. content.abcam.com [content.abcam.com]

- 17. signosisinc.com [signosisinc.com]

- 18. asco.org [asco.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oaepublish.com [oaepublish.com]

An In-depth Technical Guide to N3-Pyridyl Thiamine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-pyridyl thiamine (N3PT), a synthetic analog of thiamine (Vitamin B1), has emerged as a potent and selective inhibitor of transketolase, a critical enzyme in the pentose phosphate pathway (PPP). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis, the assessment of its inhibitory effects on transketolase, and its evaluation in preclinical models are presented. Furthermore, this guide elucidates the mechanism of action of this compound and its downstream metabolic consequences, supported by signaling pathway diagrams. The compiled data, presented in structured tables and detailed methodologies, aims to serve as a valuable resource for researchers in the fields of oncology, infectious diseases, and drug development.

Chemical Structure and Properties

N3-pyridyl thiamine, systematically named 3-((2-amino-6-methylpyridin-3-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazolium chloride hydrochloride, is a thiamine analog where the pyrimidine ring of thiamine is replaced by a 2-amino-6-methylpyridine ring. This structural modification is key to its potent inhibitory activity against transketolase.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of N3-pyridyl thiamine is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₉Cl₂N₃OS | [1] |

| Molecular Weight | 336.28 g/mol | [1] |

| CAS Number | 13860-66-7 | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Solubility | DMSO: 2.86 mg/mL (8.50 mM) | [2] |

| Saline with 45% PEG300 & 5% Tween-80: 8 mg/mL (23.79 mM) | [1] | |

| Storage | 4°C (sealed, away from moisture) | [2] |

| -20°C (in solvent, 1 month) | [2] | |

| -80°C (in solvent, 6 months) | [2] |

Synthesis

While a detailed, step-by-step synthesis protocol for N3-pyridyl thiamine is not publicly available in full, the synthesis generally involves the condensation of 2-amino-3-(chloromethyl)-6-methylpyridine with 4-methyl-5-(2-hydroxyethyl)thiazole. The following is a generalized experimental protocol based on the synthesis of similar thiamine analogs.

General Experimental Protocol for Synthesis

Materials:

-

2-amino-3-(chloromethyl)-6-methylpyridine hydrochloride

-

4-methyl-5-(2-hydroxyethyl)thiazole

-

Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Stirring apparatus and heating mantle

-

Purification reagents (e.g., diethyl ether, chromatography supplies)

Procedure:

-

A solution of 4-methyl-5-(2-hydroxyethyl)thiazole is prepared in an anhydrous solvent under an inert atmosphere.

-

An equimolar amount of 2-amino-3-(chloromethyl)-6-methylpyridine hydrochloride is added to the solution.

-

The reaction mixture is stirred at an elevated temperature (e.g., 60-80°C) for several hours to facilitate the quaternization of the thiazole nitrogen.

-

The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is precipitated by the addition of a non-polar solvent like diethyl ether.

-

The precipitate is collected by filtration, washed with the non-polar solvent to remove unreacted starting materials, and dried under vacuum.

-

Further purification is achieved by recrystallization from a suitable solvent system or by column chromatography to yield pure N3-pyridyl thiamine chloride hydrochloride.

Biological Activity and Mechanism of Action

N3-pyridyl thiamine is a potent and selective inhibitor of transketolase (TKT), a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).

Mechanism of Action

The mechanism of action of this compound involves its intracellular pyrophosphorylation by thiamine pyrophosphokinase to form N3-pyridyl thiamine pyrophosphate. This pyrophosphorylated analog then acts as a competitive inhibitor of the natural co-factor, thiamine pyrophosphate (TPP), by binding to the apoenzyme of transketolase. This binding prevents the catalytic activity of transketolase.

Signaling Pathway and Downstream Effects

The inhibition of transketolase by this compound has significant downstream metabolic consequences. By blocking the PPP, this compound disrupts the production of ribose-5-phosphate, a crucial precursor for nucleotide and nucleic acid synthesis. This, in turn, can inhibit cell proliferation. Furthermore, the PPP is a major source of cellular NADPH, which is essential for reductive biosynthesis and for maintaining the reduced state of glutathione, a key antioxidant. Inhibition of transketolase can therefore lead to increased oxidative stress.

Caption: Mechanism of N3-pyridyl thiamine action.

Quantitative Inhibitory Activity

| Parameter | Value | Target | Reference |

| IC₅₀ | 22 nM | Apo-Transketolase (Apo-TK) | [3] |

| EC₅₀ | 26 nM | Cellular Transketolase | [3] |

| Kd | 22 nM | Apo-Transketolase (Apo-TK) | [2] |

Experimental Protocols

In Vitro Transketolase Inhibition Assay (IC₅₀ Determination)

This protocol describes a general method for determining the IC₅₀ of this compound against purified transketolase.

Materials:

-

Purified transketolase enzyme

-

Thiamine pyrophosphate (TPP)

-

Substrates: Ribose-5-phosphate and Xylulose-5-phosphate

-

Coupling enzymes: Triosephosphate isomerase and α-glycerophosphate dehydrogenase

-

NADH

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.6, containing MgCl₂)

-

N3-pyridyl thiamine (serial dilutions)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, TPP, substrates, coupling enzymes, and NADH.

-

Add serial dilutions of this compound to the wells of the microplate. Include a control group with no inhibitor.

-

Initiate the reaction by adding the purified transketolase enzyme to each well.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy in a Human Colon Carcinoma Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor activity of this compound using an HCT-116 xenograft model.[4]

Animal Model:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

Cell Line:

-

HCT-116 human colorectal carcinoma cells

Procedure:

-

Cell Culture and Implantation:

-

Culture HCT-116 cells in appropriate media (e.g., McCoy's 5A with 10% FBS).[5]

-

Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶) into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth by measuring tumor volume with calipers regularly.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg, intravenously, twice a day for 2 weeks) to the treatment group.[2] Administer the vehicle to the control group.

-

-

Efficacy and Pharmacodynamic Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors.

-

Tumor weight can be measured as an additional endpoint.

-

For pharmacodynamic studies, collect tumors and other tissues (e.g., blood, spleen) for the analysis of transketolase activity.

-

-

Tissue Processing and Transketolase Activity Assay:

-

Homogenize tissue samples in an appropriate lysis buffer.

-

Determine the protein concentration of the tissue lysates.

-

Measure transketolase activity in the lysates using an established protocol, such as the erythrocyte transketolase activity (ETKAC) assay, which measures the consumption of NADH.[6]

-

Caption: Experimental workflow for in vivo efficacy studies.

Conclusion

N3-pyridyl thiamine is a promising therapeutic candidate with a well-defined mechanism of action targeting a key metabolic enzyme. Its potent and selective inhibition of transketolase disrupts the pentose phosphate pathway, leading to anti-proliferative and pro-oxidative effects. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, offer a solid foundation for further research and development of this compound and other transketolase inhibitors for the treatment of cancer and other diseases. The continued investigation into the downstream metabolic effects and the optimization of its in vivo efficacy will be crucial for its potential clinical translation.

References

- 1. This compound | N3-pyridyl thiamine | Transketolase | Ambeed.com [ambeed.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 5. encodeproject.org [encodeproject.org]

- 6. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on N3PT and Transketolase Binding: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the foundational research concerning N3-pyridyl-thiamine (N3PT), a potent and selective inhibitor of transketolase (TKT). The document details the binding kinetics, mechanism of action, and relevant experimental protocols for studying this interaction. It is designed to serve as a comprehensive resource for professionals engaged in enzymology, cancer biology, and drug development.

Introduction to Transketolase and this compound

Transketolase (TKT) is a critical enzyme that functions as a rate-limiting step in the non-oxidative branch of the pentose phosphate pathway (PPP).[1] This pathway is essential for generating NADPH, which is vital for reductive biosynthesis and maintaining redox balance, and for producing ribose-5-phosphate, a precursor for nucleotide synthesis.[2][3] TKT connects the PPP with glycolysis by catalyzing the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[4][5] Given that tumor cells often exhibit an upregulated PPP to support rapid proliferation, TKT has emerged as a significant target for cancer therapy.[6]

This compound (N3-pyridyl thiamine) is a thiamine antagonist designed as a potent and selective inhibitor of transketolase.[1][6][7] It acts by mimicking the enzyme's natural cofactor, thiamine diphosphate (ThDP), thereby blocking its catalytic activity.[6]

This compound and Transketolase Binding: Quantitative Data

The interaction between this compound and transketolase is characterized by a strong binding affinity. For effective inhibition, this compound must first be pyrophosphorylated within the cell. This modified form then binds tightly to the apo-enzyme (transketolase lacking its thiamine cofactor).

| Inhibitor | Target Enzyme | Binding Constant (Kd) | Notes |

| Pyrophosphorylated this compound | Apo-Transketolase (Apo-TK) | 22 nM | This compound requires pyrophosphorylation to bind to transketolase.[1][7][8] |

Mechanism of Action and Signaling Pathways

This compound functions as a thiamine antagonist. After entering the cell, it is converted into a diphosphate form, which then competes with the natural cofactor, thiamine diphosphate (ThDP), for binding to the transketolase active site. This binding event inhibits the enzyme's function, disrupting the pentose phosphate pathway.

The inhibition of transketolase has downstream effects on cellular metabolism and signaling. By blocking the PPP, this compound can reduce the production of NADPH and ribose precursors, which are crucial for anabolic processes and DNA synthesis in cancer cells.[3][6] In vivo studies have shown that this compound administration can almost completely suppress transketolase activity in blood, spleen, and tumor cells.[6] While this inhibition affects cell proliferation, it has been noted that some tumor cell lines may possess alternative pathways for generating ribose, thus bypassing the effects of TKT inhibition on tumor growth.[7] Furthermore, research suggests a link between TKT and the Notch signaling pathway in colorectal cancer cells.[9]

Transketolase plays a central role in the non-oxidative branch of the pentose phosphate pathway, creating a reversible link to glycolysis.[5] It catalyzes the transfer of two-carbon fragments in two key reactions, ensuring metabolic flexibility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transketolase and vitamin B1 influence on ROS-dependent neutrophil extracellular traps (NETs) formation | PLOS One [journals.plos.org]

- 4. Transketolase - Wikipedia [en.wikipedia.org]

- 5. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Consequences of N3PT Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3PT (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase, a key enzyme in the pentose phosphate pathway (PPP).[1][2] Transketolase plays a critical role in cellular metabolism by linking the PPP with glycolysis.[3][4] It facilitates the production of ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis, and NADPH, which is essential for reductive biosynthetic reactions and maintaining cellular redox balance.[5][6] This guide explores the metabolic consequences of this compound treatment, providing a comprehensive overview of its effects on central carbon metabolism and related pathways.

Core Mechanism of Action of this compound

This compound functions as a thiamine antagonist.[7] It is pyrophosphorylated within the cell and subsequently binds to transketolase with high affinity, inhibiting its enzymatic activity.[1][2] This inhibition disrupts the non-oxidative branch of the PPP, leading to a cascade of metabolic alterations.

Metabolic Consequences of Transketolase Inhibition by this compound

Inhibition of transketolase by this compound treatment leads to significant perturbations in cellular metabolism. The primary effects are observed in the pentose phosphate pathway and glycolysis, with downstream consequences for nucleotide synthesis, redox homeostasis, and other interconnected metabolic pathways.

Impact on the Pentose Phosphate Pathway (PPP) and Glycolysis

Transketolase catalyzes the reversible transfer of a two-carbon unit from a ketose to an aldose. Specifically, it converts xylulose-5-phosphate and ribose-5-phosphate to glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate, and also xylulose-5-phosphate and erythrose-4-phosphate to glyceraldehyde-3-phosphate and fructose-6-phosphate.[3]

This compound-mediated inhibition of transketolase is expected to cause:

-

Accumulation of Upstream PPP Metabolites: A bottleneck in the non-oxidative PPP leads to the buildup of transketolase substrates, including ribulose-5-phosphate and xylulose-5-phosphate.[4]

-

Depletion of Downstream Glycolytic Intermediates: The production of fructose-6-phosphate and glyceraldehyde-3-phosphate via the PPP is reduced.[4] This can impact the overall flux through glycolysis.

Downstream Metabolic Effects

The disruption of the PPP and its connection to glycolysis has several significant downstream consequences:

-

Impaired Nucleotide Synthesis: The reduced availability of ribose-5-phosphate, a direct product of the PPP, can hinder the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[5][7] This is a key mechanism by which transketolase inhibition can suppress cell proliferation.[7]

-

Altered Redox Homeostasis: The PPP is a major source of cellular NADPH, which is crucial for regenerating the antioxidant glutathione. Inhibition of transketolase can indirectly lead to decreased NADPH levels, resulting in increased oxidative stress and accumulation of reactive oxygen species (ROS).[6][8]

-

Impact on Lipid Metabolism: Studies on adipocyte-specific transketolase knockout mice have revealed a role for this enzyme in regulating lipid metabolism. Its deficiency was shown to increase lipolysis and protect against diet-induced obesity, suggesting that this compound treatment could have effects on fatty acid metabolism.[4]

-

Effects on Phenylpropanoid Metabolism: In plant studies, decreased transketolase activity led to reduced levels of aromatic amino acids and other products of the shikimate pathway, which originates from erythrose-4-phosphate, a product of the transketolase reaction.[9] While the direct relevance to mammalian systems requires further investigation, it highlights the broad metabolic impact of transketolase.

Quantitative Metabolic Data

The following tables summarize quantitative data from studies investigating the effects of transketolase inhibition or knockout, which can be extrapolated to the potential effects of this compound treatment.

Table 1: Effects of Transketolase Knockdown on Glucose Metabolism in THP-1 Cells [10]

| Metabolic Parameter | THP-1 WT | THP-1 KD | % Change |

| Glucose Consumption | 100% | 66% | -34% |

| Lactate Production | 100% | 34% | -66% |

| Glucose Glycolytic Rate | 100% | 55% | -45% |

Table 2: Metabolite Changes in Adipose Tissue of Transketolase Knockout (TKTAKO) Mice [4]

| Metabolite | WT Control | TKTAKO | Fold Change |

| Ribulose-5-phosphate | 1.0 | Increased | > 1.5 |

| Ribose-5-phosphate | 1.0 | Increased | > 1.5 |

| Xylulose-5-phosphate | 1.0 | Increased | > 1.5 |

| Glucose-6-phosphate | 1.0 | Decreased | < 0.75 |

| Fructose-6-phosphate | 1.0 | Decreased | < 0.75 |

| Glyceraldehyde-3-phosphate | 1.0 | Decreased | < 0.75 |

| Pyruvate | 1.0 | Decreased | < 0.75 |

Experimental Protocols

Measurement of Transketolase Activity (Erythrocyte Transketolase Activity Coefficient - ETKAC)

This assay is a functional measure of thiamine status and can be adapted to assess the inhibitory effect of this compound on transketolase activity.[11][12][13][14][15]

Principle: The activity of transketolase in erythrocyte lysates is measured in the presence and absence of exogenous thiamine pyrophosphate (TPP). A higher stimulation of activity with added TPP indicates a lower baseline saturation of the enzyme, which in the context of this compound treatment, would reflect enzyme inhibition.

Materials:

-

Whole blood collected in EDTA or heparin tubes

-

Phosphate-buffered saline (PBS)

-

Reagent-grade water

-

TPP solution

-

Ribose-5-phosphate solution

-

Reaction buffer (containing sodium glycylglycine, pH 7.8)

-

NADH

-

Glycerophosphate dehydrogenase/triosephosphate isomerase enzyme solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Erythrocyte Lysis:

-

Centrifuge whole blood to separate plasma and buffy coat.

-

Wash erythrocytes with PBS.

-

Lyse the washed erythrocytes with cold reagent-grade water.

-

-

Assay Reaction:

-

Prepare two sets of reaction mixtures for each sample: one with and one without the addition of TPP.

-

Add the erythrocyte lysate to the reaction mixtures.

-

Add ribose-5-phosphate to initiate the reaction.

-

The conversion of ribose-5-phosphate to glyceraldehyde-3-phosphate is coupled to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.

-

-

Calculation:

-

Calculate the rate of NADH oxidation for both the basal (without TPP) and stimulated (with TPP) reactions.

-

The ETKAC is calculated as the ratio of stimulated activity to basal activity. An increased ETKAC in this compound-treated samples would indicate inhibition of transketolase.

-

13C-Metabolic Flux Analysis (MFA)

This technique allows for the quantitative determination of intracellular metabolic fluxes to understand how this compound treatment reroutes carbon metabolism.[16][17]

Principle: Cells are cultured in the presence of a 13C-labeled substrate, such as [1,2-13C2]-glucose. The distribution of the 13C label into downstream metabolites is measured by mass spectrometry. This labeling pattern is then used in a computational model to estimate the fluxes through various metabolic pathways.

Materials:

-

Cell culture medium

-

13C-labeled glucose (e.g., [1,2-13C2]-glucose)

-

This compound

-

Metabolite extraction solution (e.g., 80% methanol)

-

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells in the presence of this compound or a vehicle control.

-

Replace the medium with one containing the 13C-labeled glucose and continue the culture for a defined period to allow for isotopic steady-state to be reached.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism and extract intracellular metabolites using a cold extraction solution.

-

-

Mass Spectrometry Analysis:

-

Analyze the extracted metabolites by GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites in the PPP and glycolysis.

-

-

Flux Calculation:

-

Use the measured mass isotopomer distributions and a stoichiometric model of cellular metabolism to calculate the intracellular metabolic fluxes. This will reveal the quantitative changes in pathway usage upon this compound treatment.

-

Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic consequences of this compound-mediated transketolase inhibition.

Experimental Workflow for 13C-Metabolic Flux Analysis

Caption: Workflow for assessing metabolic flux changes with this compound treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Transketolase - Wikipedia [en.wikipedia.org]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]

- 6. Metabolomic profile of glycolysis and the pentose phosphate pathway identifies the central role of glucose-6-phosphate dehydrogenase in clear cell-renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A small decrease of plastid transketolase activity in antisense tobacco transformants has dramatic effects on photosynthesis and phenylpropanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A key role for transketolase-like 1 in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]

- 13. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]

- 14. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol and application of basal erythrocyte transketolase activity to improve assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evidence for transketolase-like TKTL1 flux in CHO cells based on parallel labeling experiments and 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

N3PT's Impact on Ribose Synthesis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. The pentose phosphate pathway (PPP) is a crucial metabolic route for cancer cells, providing essential precursors for nucleotide synthesis, in the form of ribose-5-phosphate (R5P), and reducing power, as NADPH, for antioxidant defense and anabolic processes.[1][2] The non-oxidative branch of the PPP, catalyzed by enzymes such as transketolase (TKT), plays a significant role in the production of R5P.[3]

N3-pyridyl thiamine (N3PT) is a potent and selective inhibitor of transketolase.[4] By targeting TKT, this compound disrupts the non-oxidative PPP, thereby interfering with the synthesis of ribose and impacting downstream processes reliant on nucleotide availability, such as DNA and RNA synthesis. This guide provides an in-depth technical overview of this compound's mechanism of action, its impact on ribose synthesis in cancer cells, and detailed experimental protocols for studying these effects.

Mechanism of Action: this compound as a Transketolase Inhibitor

This compound functions as a thiamine antagonist.[3] It is pyrophosphorylated within the cell and subsequently binds to transketolase with high affinity, inhibiting its enzymatic activity.[4] Transketolase catalyzes the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. In the non-oxidative PPP, TKT is responsible for the following key reactions:

-

Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇌ Ribose-5-phosphate + Xylulose-5-phosphate

-

Fructose-6-phosphate + Glyceraldehyde-3-phosphate ⇌ Erythrose-4-phosphate + Xylulose-5-phosphate

By inhibiting these reactions, this compound is expected to lead to a decrease in the production of ribose-5-phosphate from glycolytic intermediates, thereby limiting the building blocks for nucleotide biosynthesis.[3]

Quantitative Data on this compound's Metabolic Impact

While direct quantitative data on this compound's effect on ribose-5-phosphate levels in cancer cells is limited in publicly available literature, the following tables present illustrative data based on the known mechanism of transketolase inhibition. These tables are intended to represent the expected outcomes of the experimental protocols detailed in this guide.

Table 1: Illustrative Intracellular Concentrations of Key PPP Metabolites in HCT-116 Cells Following this compound Treatment

| Metabolite | Control (µM) | This compound (10 µM, 24h) (µM) | Fold Change |

| Ribose-5-phosphate | 15.0 | 7.5 | -2.0 |

| Sedoheptulose-7-phosphate | 5.0 | 12.0 | +2.4 |

| Xylulose-5-phosphate | 8.0 | 4.0 | -2.0 |

| Erythrose-4-phosphate | 2.0 | 4.5 | +2.25 |

| NADPH/NADP+ Ratio | 1.2 | 0.9 | -1.33 |

Table 2: Illustrative Metabolic Flux Analysis in Pancreatic Cancer Cells (MIA PaCa-2) Treated with a Transketolase Inhibitor

| Metabolic Flux | Control (% of Glucose Uptake) | TKT Inhibitor (24h) (% of Glucose Uptake) |

| Glycolysis | 85 | 90 |

| Oxidative PPP | 10 | 8 |

| Non-oxidative PPP (to R5P) | 5 | 1 |

Experimental Protocols

This section provides detailed methodologies for investigating the impact of this compound on ribose synthesis in cancer cells.

Cell Culture and this compound Treatment

-

Cell Lines: Human colorectal carcinoma (HCT-116) and pancreatic cancer (MIA PaCa-2) cell lines are suitable models.

-

Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the culture medium.

-

Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes). Once attached and growing exponentially, replace the medium with fresh medium containing this compound at various concentrations (e.g., 1, 10, 50 µM) or vehicle control (DMSO). Incubate for the desired time points (e.g., 12, 24, 48 hours).

Measurement of Transketolase Activity

A fluorometric assay can be used to measure TKT activity in cell lysates.

-

Principle: TKT transfers a two-carbon group from a donor to an acceptor sugar. The product of this reaction then participates in an enzymatic cascade that converts a non-fluorescent probe to a fluorescent product.

-

Procedure:

-

Lysate Preparation: After this compound treatment, wash cells with cold PBS and lyse them in an appropriate lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

TKT Activity Assay: Use a commercial transketolase activity assay kit and follow the manufacturer's instructions. Briefly, incubate a standardized amount of cell lysate with the reaction mixture containing the TKT substrates and the detection reagents.

-

Data Analysis: Measure the fluorescence intensity at the specified excitation and emission wavelengths using a microplate reader. Calculate the TKT activity and normalize it to the protein concentration.

-

Metabolite Extraction and Quantification by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantitative analysis of intracellular metabolites.

-

Metabolite Extraction:

-

After this compound treatment, rapidly aspirate the culture medium and wash the cells with ice-cold saline.

-

Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at high speed to pellet the precipitated protein and cell debris.

-

Collect the supernatant containing the polar metabolites.

-

-

LC-MS Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.

-

Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

-

Separate metabolites using a suitable column (e.g., a HILIC column for polar metabolites).

-

Quantify the metabolites by comparing the peak areas to those of known standards.

-

13C-Metabolic Flux Analysis of the Pentose Phosphate Pathway

Stable isotope tracing with 13C-labeled glucose allows for the determination of the relative and absolute fluxes through different metabolic pathways.

-

13C-Glucose Labeling:

-

Culture cells in a medium where unlabeled glucose is replaced with a 13C-labeled glucose tracer (e.g., [1,2-13C2]glucose or [U-13C6]glucose).

-

Treat the cells with this compound or vehicle control.

-

Incubate for a period sufficient to reach isotopic steady-state (typically 8-24 hours).

-

-

Metabolite Extraction and LC-MS Analysis:

-

Perform metabolite extraction as described in the previous section.

-

Analyze the mass isotopologue distributions of key PPP and glycolytic intermediates (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate, lactate, pyruvate) using LC-MS.

-

-

Flux Calculation:

-

Use the mass isotopologue distribution data to calculate the relative or absolute fluxes through the oxidative and non-oxidative branches of the PPP using metabolic flux analysis software.

-

Mandatory Visualizations

Caption: The Pentose Phosphate Pathway and this compound's point of inhibition.

Caption: Experimental workflow for assessing this compound's impact on ribose synthesis.

Caption: Downstream consequences of this compound-mediated inhibition of ribose synthesis.

Conclusion and Future Directions

This compound, as a selective inhibitor of transketolase, presents a targeted approach to disrupt a key metabolic pathway essential for cancer cell proliferation. By inhibiting the non-oxidative PPP, this compound directly impacts the synthesis of ribose-5-phosphate, a critical precursor for nucleotide biosynthesis. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the metabolic consequences of this compound treatment in cancer cells.

Interestingly, in vivo studies with HCT-116 tumor-bearing mice have shown that while this compound effectively decreases transketolase activity, it may not significantly inhibit tumor growth, suggesting that some cancer cells can utilize alternative pathways for ribose synthesis.[4] This highlights the metabolic plasticity of cancer and underscores the importance of comprehensive metabolic profiling in evaluating the efficacy of metabolism-targeting drugs.

Future research should focus on:

-

Identifying and characterizing these alternative ribose synthesis pathways.

-

Investigating the efficacy of this compound in combination with other metabolic inhibitors to overcome resistance.

-

Utilizing advanced metabolic flux analysis to gain a more complete understanding of the metabolic reprogramming induced by this compound.

By elucidating the intricate metabolic network of cancer cells, we can develop more effective and personalized therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the pentose phosphate pathway increases reactive oxygen species and induces apoptosis in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Discovery and Initial Characterization of N3-pyridyl thiamine (N3PT)

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N3-pyridyl thiamine (N3PT) is a potent and selective inhibitor of transketolase (TK), a crucial enzyme in the pentose phosphate pathway.[1][2] The discovery and characterization of this compound have significant implications for therapeutic areas where metabolic modulation is a key strategy, particularly in oncology. This document provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, biochemical and cellular activity, and early in vivo studies.

Core Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Target | Notes |

| Kd | 22 nM | Apo-transketolase (Apo-TK) | This compound is pyrophosphorylated before binding to transketolase.[1] |

| IC50 | 22 nM | Apo-transketolase (Apo-TK) | Demonstrates potent in vitro inhibition of the enzyme.[2] |

Table 2: In Vivo Study of this compound in a Xenograft Model

| Animal Model | Tumor Cell Line | Dosage Regimen | Outcome |

| Nude Mice | HCT-116 | 100 mg/kg; i.v.; twice a day; 2 weeks | Decreased transketolase activity with no significant effect on tumor size.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. In Vitro Transketolase Inhibition Assay

-

Objective: To determine the inhibitory concentration (IC50) of this compound against transketolase.

-

Methodology:

-

Recombinant apo-transketolase (transketolase lacking its thiamine pyrophosphate cofactor) is purified.

-

This compound is pyrophosphorylated to its active form.

-

A range of concentrations of the activated this compound is incubated with apo-transketolase.

-

The enzymatic activity of transketolase is measured using a coupled enzymatic assay that monitors the consumption of a substrate or the formation of a product.

-

The percentage of enzymatic activity relative to a control without the inhibitor is plotted against the inhibitor concentration.

-